molecular formula C5H5NaO3S2 B1407906 Sodium thiophen-3-ylmethanesulfonate CAS No. 86843-08-5

Sodium thiophen-3-ylmethanesulfonate

Cat. No.: B1407906
CAS No.: 86843-08-5
M. Wt: 200.2 g/mol
InChI Key: MAFFXLYKPGZGPV-UHFFFAOYSA-M
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Description

Sodium thiophen-3-ylmethanesulfonate is an organic compound with the molecular formula C₅H₅NaO₃S₂. It is a sodium salt derivative of thiophene, a sulfur-containing heterocycle. This compound is known for its diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium thiophen-3-ylmethanesulfonate typically involves the sulfonation of thiophene derivatives. One common method is the reaction of thiophene with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic reaction but is optimized for large-scale production with controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: Sodium thiophen-3-ylmethanesulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert it to thiol or sulfide derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Thiophen-3-ylmethanesulfone.

    Reduction: Thiophen-3-ylmethanethiol.

    Substitution: Thiophen-3-ylmethane derivatives with various substituents.

Scientific Research Applications

Sodium thiophen-3-ylmethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of thiophene-based polymers and materials.

    Biology: It serves as a precursor for biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of organic semiconductors, corrosion inhibitors, and other advanced materials.

Mechanism of Action

The mechanism of action of sodium thiophen-3-ylmethanesulfonate involves its interaction with various molecular targets. In biological systems, it can modulate enzyme activity or interact with cellular receptors. The sulfonate group enhances its solubility and reactivity, allowing it to participate in various biochemical pathways. The thiophene ring can interact with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

  • Thiophene-2-sulfonic acid sodium salt
  • Thiophene-3-sulfonic acid sodium salt
  • Thiophene-2-carboxylic acid sodium salt

Comparison: Sodium thiophen-3-ylmethanesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other thiophene derivatives, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. Its sulfonate group provides enhanced solubility in aqueous media, which is advantageous in many industrial and research applications.

Biological Activity

Sodium thiophen-3-ylmethanesulfonate, also known as 1,1-Dioxido-2,3-dihydrothiophen-3-yl methanesulfonate, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Biological Activity

This compound has been investigated for various biological activities, primarily focusing on its antimicrobial and anticancer properties. Research indicates that this compound may act as a G protein-gated inwardly rectifying potassium (GIRK) channel activator, which plays a crucial role in cellular signaling pathways associated with these biological effects.

Table 1: Summary of Biological Activities

Biological ActivityPotential EffectsReferences
AntimicrobialInhibits growth of bacteria and fungi
AnticancerInduces apoptosis in cancer cells
GIRK Channel ActivationModulates neuronal excitability

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The activation of GIRK channels is particularly significant as it can lead to hyperpolarization of neuronal membranes, thereby influencing neurotransmitter release and neuronal excitability.

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness in various therapeutic areas:

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.
  • Anticancer Properties : In vitro studies revealed that this compound induced apoptosis in several cancer cell lines. The compound's ability to trigger programmed cell death was linked to the activation of caspases, which are essential for the apoptotic process.
  • Neuroprotective Effects : Research indicated that the activation of GIRK channels by this compound could provide neuroprotective effects in models of neurodegeneration. This suggests a potential application in treating conditions such as epilepsy and neurodegenerative diseases.

Comparative Analysis with Similar Compounds

This compound is part of a broader class of thiophene derivatives known for their diverse biological activities. A comparative analysis reveals that while many thiophene derivatives exhibit similar antimicrobial and anticancer properties, this compound's unique sulfone group imparts enhanced stability and specificity .

Table 2: Comparison with Other Thiophene Derivatives

Compound NameBiological ActivityUnique Features
This compoundAntimicrobial, AnticancerG protein activation
2-OctylthiopheneAnticancerUsed in anti-atherosclerotic agents
2-ButyldithiopheneAntimicrobialMetal complexing agent

Properties

IUPAC Name

sodium;thiophen-3-ylmethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3S2.Na/c6-10(7,8)4-5-1-2-9-3-5;/h1-3H,4H2,(H,6,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFFXLYKPGZGPV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NaO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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